delta2-Cefotetan
Overview
Description
Delta2-Cefotetan is a derivative of cefotetan, a semisynthetic cephamycin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. This compound is used primarily in pharmaceutical research and development as a reference standard for analytical testing .
Mechanism of Action
Target of Action
Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .
Pharmacokinetics
Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .
Result of Action
The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefotetan involves several steps, starting from the core cephalosporin structureThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Delta2-Cefotetan undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the molecule, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and tetrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Delta2-Cefotetan is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography and mass spectrometry.
Biology: Studying the interactions of antibiotics with bacterial enzymes and cell walls.
Medicine: Researching the efficacy and resistance mechanisms of cephalosporin antibiotics.
Industry: Quality control and validation of pharmaceutical products.
Comparison with Similar Compounds
Delta2-Cefotetan is similar to other cephamycin antibiotics but has unique features that set it apart:
Cefotetan: this compound is a derivative of cefotetan with similar antibacterial properties but is used primarily as a reference standard.
Cefoxitin: Another cephamycin antibiotic with a similar spectrum of activity but different chemical structure.
Cefmetazole: Similar to cefoxitin, with slight variations in its chemical structure and spectrum of activity.
This compound’s unique structure, particularly the presence of the tetrazole ring, contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFHNCVUTGLP-IGTHYWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718730 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332499-75-8 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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